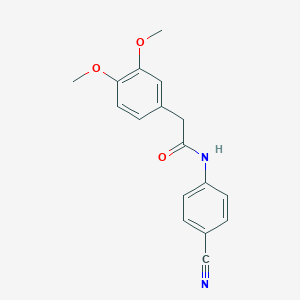
1-Methyl-4-phenylpyrimidin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-phenylpyrimidin-1-ium (MPP+) is a chemical compound that has been extensively studied for its role in Parkinson's disease. It is a toxic compound that selectively damages dopaminergic neurons in the substantia nigra, leading to the characteristic motor symptoms of Parkinson's disease.
作用機序
MPP+ selectively damages dopaminergic neurons in the substantia nigra by interfering with mitochondrial function. Specifically, MPP+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This, in turn, leads to oxidative stress and neuronal death.
Biochemical and Physiological Effects:
MPP+ has been shown to cause a range of biochemical and physiological effects in the brain. These include oxidative stress, inflammation, and mitochondrial dysfunction. MPP+ also induces the formation of Lewy bodies, which are characteristic of Parkinson's disease.
実験室実験の利点と制限
MPP+ is a useful tool for studying Parkinson's disease in animal models. It is relatively easy to synthesize and can be administered to animals in a controlled manner. However, there are some limitations to using MPP+ in lab experiments. For example, MPP+ does not fully replicate the complex pathophysiology of Parkinson's disease, and its effects may differ between animal species.
将来の方向性
There are several future directions for research on MPP+. One area of interest is the development of new treatments for Parkinson's disease that target the underlying mechanisms of MPP+ toxicity. Another area of interest is the use of MPP+ as a tool for studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, researchers may explore the use of MPP+ in combination with other neurotoxins to better replicate the complex pathophysiology of Parkinson's disease.
合成法
MPP+ can be synthesized in the laboratory by the oxidation of 1-methyl-4-phenylpyridinium (MPP) using potassium permanganate. MPP is a metabolite of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known to cause Parkinson's disease-like symptoms in humans and other animals.
科学的研究の応用
MPP+ has been widely used as a research tool to study the mechanisms of Parkinson's disease. It is commonly used to induce Parkinson's disease-like symptoms in animal models, such as mice and rats. By studying the effects of MPP+ on the brain, researchers can gain insights into the underlying causes of Parkinson's disease and develop new treatments for the condition.
特性
製品名 |
1-Methyl-4-phenylpyrimidin-1-ium |
|---|---|
分子式 |
C11H11N2+ |
分子量 |
171.22 g/mol |
IUPAC名 |
1-methyl-4-phenylpyrimidin-1-ium |
InChI |
InChI=1S/C11H11N2/c1-13-8-7-11(12-9-13)10-5-3-2-4-6-10/h2-9H,1H3/q+1 |
InChIキー |
QMXNMDFKXPNHCZ-UHFFFAOYSA-N |
SMILES |
C[N+]1=CN=C(C=C1)C2=CC=CC=C2 |
正規SMILES |
C[N+]1=CN=C(C=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B270713.png)
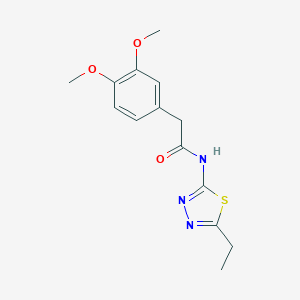
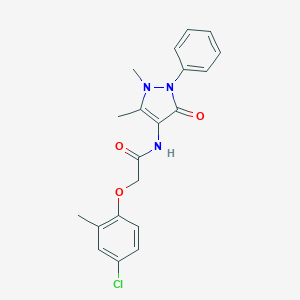
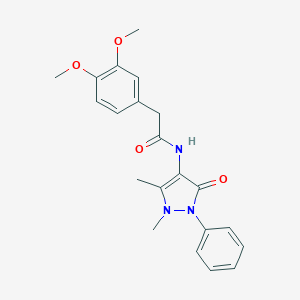
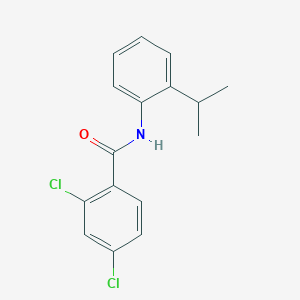

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)
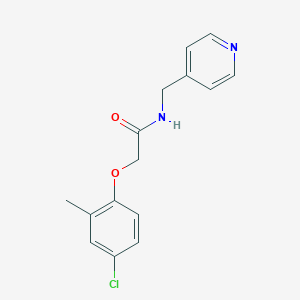
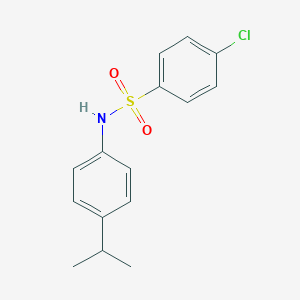
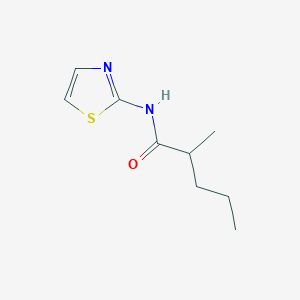
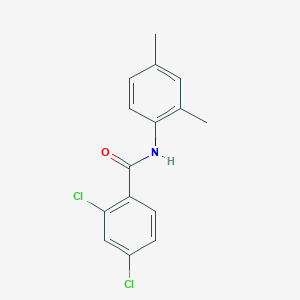

![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)
